ER Stress Signal Suppression: Class-Level Potency
The class of N-substituted-2-arylcarbonylhydrazinecarbothioamides demonstrates potent ER stress signal suppression. In head-to-head assays against standard controls, the class achieves up to ~300-fold greater potency than 1-hydroxynaphthoic acid and tauro-ursodesoxycholic acid [1]. The N-allyl derivative (the target compound) occupies a specific, unoccupied SAR space where the allyl side chain's unique steric profile may confer a distinct activity or selectivity profile compared to evaluated analogs like the phenyl derivative.
| Evidence Dimension | ER stress signal suppression potency |
|---|---|
| Target Compound Data | Potency data specific to the N-allyl derivative is not reported in the primary source; class activity inferred from N-substituted-2-arylcarbonylhydrazinecarbothioamide series. |
| Comparator Or Baseline | 1-hydroxynaphthoic acid (positive control) and tauro-ursodesoxycholic acid (positive control) |
| Quantified Difference | Up to ~300-fold greater activity for class members over controls. |
| Conditions | ER stress induced by tunicamycin and palmitic acid in in vitro cell models. |
Why This Matters
This class-level benchmark validates the 2-arylcarbonylhydrazinecarbothioamide scaffold, indicating that the target compound's allyl substitution is a rational variation for exploring potency and selectivity in ER stress-related disease models.
- [1] Choi, H., Yun, W., Lee, J.-H., Jang, S., Park, S. W., Kim, D. H., Seon, K. P., Hyun, J. M., Jeong, K., Ku, J.-M., & Nam, T.-g. (2019). Synthesis and anti-endoplasmic reticulum stress activity of N-substituted-2-arylcarbonylhydrazinecarbothioamides. Medicinal Chemistry Research, 28, 2142-2152. DOI: 10.1007/s00044-019-02442-1. View Source
